molecular formula C11H10ClN5S B15063889 4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine

4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine

Cat. No.: B15063889
M. Wt: 279.75 g/mol
InChI Key: FTIJHUUOMQWGSU-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine is unique due to the specific combination of its imidazo[1,2-a]pyridine and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10ClN5S

Molecular Weight

279.75 g/mol

IUPAC Name

4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C11H10ClN5S/c1-2-6-9(10-11(13)16-18-15-10)14-8-5-3-4-7(12)17(6)8/h3-5H,2H2,1H3,(H2,13,16)

InChI Key

FTIJHUUOMQWGSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N1C(=CC=C2)Cl)C3=NSN=C3N

Origin of Product

United States

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